N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a central thiophene-2-sulfonamide core substituted with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups. The pyridine and thiophene moieties contribute to its π-electron-rich structure, enhancing its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for applications in catalysis or ligand design .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S3/c18-22(19,15-5-3-8-21-15)17(10-13-6-9-20-12-13)11-14-4-1-2-7-16-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURKFUATBIEFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its dual substitution of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups on the sulfonamide nitrogen. Below is a comparison with structurally related sulfonamides and amines:
Physicochemical Properties
- In contrast, the hydrochloride salt in shows enhanced water solubility .
- Stability : Sulfonamides generally exhibit thermal stability, but the presence of electron-rich heterocycles (pyridine, thiophene) may increase susceptibility to oxidative degradation compared to aliphatic analogs.
Crystallographic and Computational Insights
- Structural Validation : If crystallized, the target compound’s structure could be resolved using SHELXL () and visualized via Mercury (). The Cambridge Structural Database (CSD, ) contains over 250,000 entries, including sulfonamides, enabling comparative analysis of bond lengths and torsion angles .
- Packing Patterns : Mercury’s Materials Module () could identify intermolecular interactions (e.g., S···N contacts, π-stacking) distinct from simpler sulfonamides like those in .
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